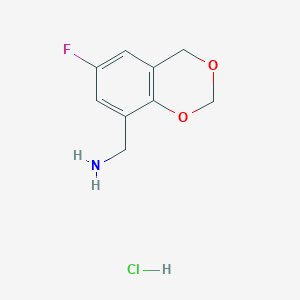

2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline

Übersicht

Beschreibung

2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline is a compound that features an oxadiazole ring, a heterocyclic moiety known for its presence in various biologically active compounds. The oxadiazole ring is fused with an aniline, a structure that is common in many pharmaceuticals and organic materials due to its versatility in chemical reactions and its ability to interact with biological systems.

Synthesis Analysis

The synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives has been achieved through several innovative methods. Electrosynthesis provides a route to these derivatives using isatins as amino-attached C1 sources, leading to moderate to good yields . Another approach involves the direct annulation of hydrazides with methyl ketones, utilizing K2CO3 as a base to achieve C-C bond cleavage . A one-pot intramolecular decarboxylation domino reaction mediated by iodine has also been reported, which is transition metal-free and results in the oxidative formation of a C–O bond . Additionally, a copper-catalyzed domino reaction has been developed, integrating condensation, base-promoted ring-opening, and decarboxylative coupling .

Molecular Structure Analysis

The molecular structure of 2-(1,3,4-oxadiazol-2-yl)aniline has been elucidated using various spectroscopic techniques and confirmed by single crystal X-ray structure determination. The aromatic rings in the compound are approximately co-planar, which could have implications for its electronic properties and interactions with other molecules .

Chemical Reactions Analysis

The chemical reactivity of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives is influenced by the presence of the oxadiazole ring. These compounds can participate in further chemical transformations, potentially leading to a wide array of functionalized molecules. The literature does not provide extensive details on the specific chemical reactions of this compound, but the reported methods for synthesizing related structures suggest a high degree of versatility in their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives are not extensively discussed in the provided literature. However, the fluorescence properties of some representative molecules have been studied, indicating potential applications in materials science or as biological probes . Additionally, the antimicrobial activity of related oxadiazole derivatives has been investigated, showing moderate to good activities against various bacterial and fungal strains, which suggests that this compound could also possess similar properties .

Wissenschaftliche Forschungsanwendungen

Electrosynthesis and Chemical Synthesis Approaches

Electrosynthesis and chemical synthesis methods have been developed for constructing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives. Electrosynthesis leverages electrochemistry to achieve intramolecular decarboxylative coupling from isatins and hydrazides, offering a variety of derivatives with moderate to good yields (Qian et al., 2020). Similarly, a copper-catalyzed domino protocol has been developed, integrating condensation, base-promoted ring-opening, and copper-catalyzed decarboxylative coupling for intramolecular C-O bond formation, facilitating facile access to these derivatives (Xu et al., 2015).

Biological Activities

Studies have highlighted the potential biological activities of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives. A series of such derivatives have been synthesized and evaluated for antidiabetic, anti-inflammatory, and anticancer activities, showing promising results (Kavitha et al., 2016). Moreover, specific derivatives have shown carbonic anhydrase inhibitory action, with low micromolar to nanomolar activity against human isoforms, indicating potential for therapeutic applications (Angapelly et al., 2018).

Structural and Synthetic Studies

The structural characterization and synthetic routes for 2-(1,3,4-oxadiazol-2-yl)aniline and its derivatives have been extensively studied. One work detailed the synthesis, characterization, and single crystal X-ray structure of this compound, providing insights into its molecular structure (Souldozi et al., 2007). Another study focused on the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, indicating the versatility of this chemical framework in creating compounds with potential antitumor activity (Maftei et al., 2013).

Antimicrobial and Chemotherapeutic Potential

Further research has underscored the antimicrobial and chemotherapeutic potential of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives. Compounds synthesized through click chemistry showed moderate antibacterial activity and potent antifungal activity, suggesting their usefulness in developing new antimicrobial agents (Venkatagiri et al., 2018). Additionally, the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents highlights the potential of these derivatives in oncological research and therapy, with some compounds demonstrating moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).

Wirkmechanismus

Target of Action

It is known that oxadiazole derivatives, which include 2-methyl-3-(1,3,4-oxadiazol-2-yl)aniline, have been found to exhibit anticancer activity by acting on various enzymes such as thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase .

Mode of Action

The mode of action of this compound involves interaction with its targets leading to inhibition of their activity. This results in the disruption of cellular processes essential for the proliferation of cancer cells

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits telomerase activity, acts as a focal adhesion kinase inhibitor, targets thymidylate synthase, acts as an inhibitor of the B-cell lymphoma 2, inhibits the NF-kB signaling pathway, and targets tubulin polymerization . These pathways are crucial for cell proliferation and survival, particularly in cancer cells.

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of enzymes essential for cell proliferation, leading to the death of cancer cells . The compound’s action on these targets disrupts the normal functioning of the cells, leading to their death.

Zukünftige Richtungen

The 1,2,4-oxadiazole ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds could be used in the future in medicine and agriculture .

Biochemische Analyse

Biochemical Properties

2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including oxidoreductases and hydrolases. These interactions often involve hydrogen bonding and electrostatic interactions due to the presence of nitrogen and oxygen atoms in the oxadiazole ring . The compound’s ability to act as a hydrogen bond acceptor enhances its binding affinity with these biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses and apoptosis . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function. Additionally, it has shown potential in altering the cell cycle, leading to either cell proliferation or cell death, depending on the cellular context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them . This binding often involves the formation of hydrogen bonds and van der Waals interactions. The compound’s structure allows it to fit into enzyme active sites, disrupting normal enzymatic activity and leading to changes in metabolic pathways. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over time when exposed to light or extreme pH conditions . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for understanding its potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound has been observed to enhance cellular function and promote beneficial biochemical reactions . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular apoptosis. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity and ability to form hydrogen bonds, which affect its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is essential for its role in modulating cellular processes and biochemical reactions.

Eigenschaften

IUPAC Name |

2-methyl-3-(1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-7(3-2-4-8(6)10)9-12-11-5-13-9/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZKEYKUULQJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594751 | |

| Record name | 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924869-12-5 | |

| Record name | 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(1,3,4-oxadiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)

![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)